molecular formula C16H20N4O2S B287715 N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

カタログ番号 B287715
分子量: 332.4 g/mol
InChIキー: SVJDBVMMMQEKPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It is a potent inhibitor of a specific protein known as PDE4, which is involved in the regulation of inflammation and immune responses.

作用機序

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A selectively inhibits PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A increases the levels of cAMP, which in turn reduces inflammation and immune responses. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, and reducing the recruitment of immune cells to sites of inflammation. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to improve lung function in preclinical models of asthma and COPD.

実験室実験の利点と制限

One of the main advantages of using N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in lab experiments is its high selectivity and potency for PDE4 inhibition. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of using N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the development and use of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in scientific research. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A. Additionally, further studies are needed to investigate the potential therapeutic effects of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in other inflammatory diseases and cancer types. Finally, the use of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

合成法

The synthesis of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A involves several steps, including the reaction of 2-chloro-6-(3-isopropyl-5-methylphenoxy)pyrimidine with sodium methoxide, followed by the reaction of the resulting intermediate with methyl mercaptan. The final step involves the reaction of the intermediate product with formic hydrazide to yield N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A. The overall yield of the synthesis is approximately 20%.

科学的研究の応用

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been extensively studied in preclinical models of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. In these models, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to reduce inflammation and improve lung function. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have potential therapeutic effects in the treatment of cancer, neurodegenerative diseases, and infectious diseases.

特性

製品名

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

分子式

C16H20N4O2S

分子量

332.4 g/mol

IUPAC名

N-[[6-(3-methyl-5-propan-2-ylphenoxy)-2-methylsulfanylpyrimidin-4-yl]amino]formamide

InChI

InChI=1S/C16H20N4O2S/c1-10(2)12-5-11(3)6-13(7-12)22-15-8-14(20-17-9-21)18-16(19-15)23-4/h5-10H,1-4H3,(H,17,21)(H,18,19,20)

InChIキー

SVJDBVMMMQEKPD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)NNC=O)SC)C(C)C

正規SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)NNC=O)SC)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。